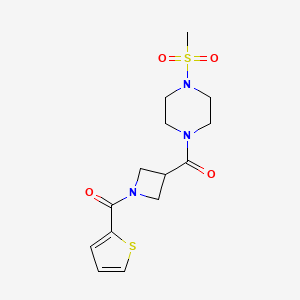
(4-(Methylsulfonyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Methylsulfonyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone is a useful research compound. Its molecular formula is C14H19N3O4S2 and its molecular weight is 357.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in inflammation, cancer, and viral infections .
Pharmacokinetics
Its molecular weight and structure suggest it may have good oral bioavailability .
Result of Action
Compounds with similar structures have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
生物活性
The compound (4-(Methylsulfonyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone represents a novel class of piperazine derivatives that have garnered attention for their potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available piperazine and thiophene derivatives. The reaction conditions often include the use of coupling agents and solvents that facilitate the formation of the azetidinone structure.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent growth inhibition through mechanisms such as cell cycle arrest and induction of apoptosis mediated by increased Bax/Bcl-2 ratios and caspase activation .
The biological activity is primarily attributed to the compound's ability to interact with specific cellular pathways involved in cancer progression. The induction of apoptosis through mitochondrial pathways has been a focal point in understanding its mechanism. The compound's structural features, particularly the piperazine and thiophene moieties, are believed to enhance its lipophilicity and biological interactions, facilitating better cellular uptake and activity against tumor cells.
Study 1: Cytotoxicity Evaluation
A comprehensive evaluation of a series of piperazine derivatives, including those similar to the target compound, was conducted to assess their cytotoxic effects on HepG2 liver cancer cells. The results indicated that these compounds not only inhibited cell growth but also triggered significant apoptotic pathways, with one derivative showing an IC50 value as low as 2.32 µg/mL .
Study 2: Selectivity Towards Cancer Cells
In vivo studies demonstrated that certain derivatives could preferentially target cancerous tissues over normal cells. This selectivity was evidenced by significantly reduced toxicity in non-cancerous Vero cells compared to their cancerous counterparts . Such findings underscore the potential for developing targeted therapies based on this compound's structural characteristics.
Data Table: Biological Activity Overview
| Compound Name | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MCF-7 | 0.28 | Apoptosis via Bax/Bcl-2 ratio increase |
| Compound 2 | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |
| Compound 3 | Vero | >10 | Selective toxicity towards cancer cells |
属性
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[1-(thiophene-2-carbonyl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S2/c1-23(20,21)17-6-4-15(5-7-17)13(18)11-9-16(10-11)14(19)12-3-2-8-22-12/h2-3,8,11H,4-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBNCKYKNJWIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














